REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[N:8][O:9][C:10]=1[CH:11]1[CH2:13][CH2:12]1)=[O:5])C.[OH-].[Na+]>C(O)C>[CH:11]1([C:10]2[O:9][N:8]=[C:7]([C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=3)[C:6]=2[C:4]([OH:5])=[O:3])[CH2:12][CH2:13]1 |f:1.2|
|
Name
|
|
Quantity
|
408 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(=NOC1C1CC1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3.17 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 3 h at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The ethanol was distilled off
|
Type
|
ADDITION
|
Details
|
the residue diluted with water (5 ml)
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered off
|
Type
|
WASH
|
Details
|
washed with water affording the title compound (314 mg, 86%) as a white solid
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C1(CC1)C1=C(C(=NO1)C1=CC=CC=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |